N-Debutyl Terodiline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Debutyl Terodiline Hydrochloride: is a chemical compound known for its role as an impurity of Terodiline, a non-selective calcium channel antagonist with anticholinergic and vasodilatory activity . It is primarily studied in the context of its parent compound, Terodiline, which is used in urology as an antispasmodic to reduce bladder tone and treat urinary frequency and incontinence .

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions: N-Debutyl Terodiline Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N-Debutyl Terodiline Hydrochloride is studied as an impurity of Terodiline. Researchers analyze its chemical properties and behavior to understand its impact on the overall efficacy and safety of Terodiline .

Biology: In biological research, this compound is used to study the pharmacological properties of Terodiline. It helps researchers understand the compound’s interactions with biological systems and its potential effects on cellular processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. While its primary role is as an impurity, understanding its effects can provide insights into the safety and efficacy of Terodiline-based treatments .

Industry: In the industrial sector, this compound is used in the quality control and analysis of Terodiline production. Ensuring the purity of Terodiline is crucial for its safe and effective use in medical treatments .

Mecanismo De Acción

The mechanism of action of N-Debutyl Terodiline Hydrochloride is closely related to that of Terodiline. Terodiline exerts its effects by blocking calcium channels and exhibiting anticholinergic activity. This dual action helps relax smooth muscle and reduce bladder tone . The molecular targets and pathways involved include muscarinic receptors and calcium channels, which play a crucial role in regulating muscle contractions .

Comparación Con Compuestos Similares

Terodiline: The parent compound, used in urology as an antispasmodic.

Emepronium: Another anticholinergic agent used to treat urinary incontinence.

Flavoxate: A drug with similar applications in reducing bladder spasms.

Uniqueness: N-Debutyl Terodiline Hydrochloride is unique due to its specific chemical structure and its role as an impurity of Terodiline. While it shares some pharmacological properties with similar compounds, its presence as an impurity provides valuable insights into the overall safety and efficacy of Terodiline-based treatments .

Actividad Biológica

N-Debutyl Terodiline Hydrochloride is a compound with significant biological activity, primarily recognized for its role as a calcium channel antagonist and its anticholinergic properties. This article explores the biological mechanisms, clinical applications, and research findings related to this compound.

Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 53936-47-3 |

| Molecular Formula | C16H20ClN |

| Molecular Weight | 273.79 g/mol |

| IUPAC Name | N-Butyl-2-(2-chlorophenyl)-N,N-dimethylethanamine hydrochloride |

This compound exhibits its biological activity through multiple mechanisms:

- Calcium Channel Blockade : It acts as a non-selective calcium channel antagonist, inhibiting the influx of calcium ions into cells, which is crucial for muscle contraction and neurotransmitter release .

- Anticholinergic Activity : The compound also demonstrates anticholinergic effects, which can alleviate symptoms associated with overactive bladder conditions by reducing involuntary bladder contractions .

- Modulation of Ion Channels : Research indicates that N-Debutyl Terodiline can block various ion channels, further contributing to its therapeutic effects in conditions like urinary frequency and urge incontinence .

Clinical Applications

This compound has been studied for various clinical applications:

- Urinary Disorders : It is primarily used to treat conditions such as pollakisuria (frequent urination) and urge incontinence, providing relief by relaxing the bladder muscles .

- Neurological Effects : Clinical studies have shown improvements in patients with nervous pollakisuria, suggesting its efficacy in managing bladder-related neurological disorders .

Research Findings

Recent studies have highlighted the compound's potential beyond urinary applications:

- Anticancer Properties : Some derivatives of terodiline have exhibited anticancer activity, prompting investigations into their use as therapeutic agents against various cancer types .

- Neuroprotective Effects : Preliminary research suggests that terodiline may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

Case Studies

- Clinical Study on Urinary Frequency :

-

Investigational Use in Cancer Therapy :

- A recent investigation into the anticancer effects of terodiline derivatives showed promising results in vitro against several cancer cell lines, indicating a need for further clinical trials to explore this potential.

Propiedades

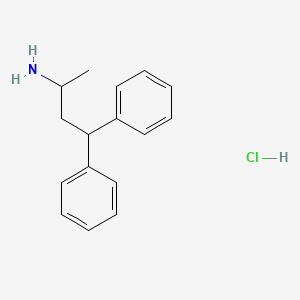

IUPAC Name |

4,4-diphenylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,16H,12,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVYRTMFFATVII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.